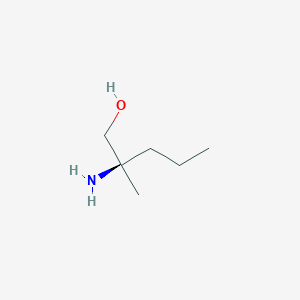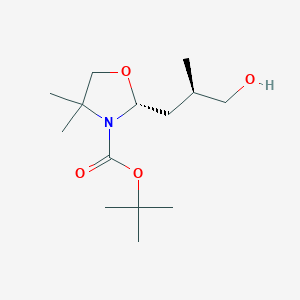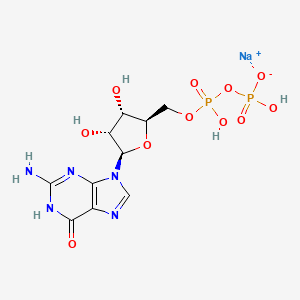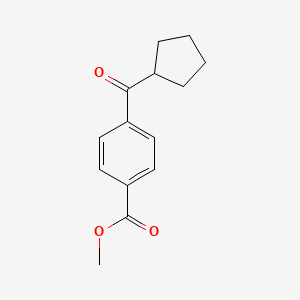
(R)-2-amino-2-methylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-amino-2-methylpentan-1-ol is an organic compound with the molecular formula C6H15NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-methylpentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of 2-methyl-2-pentanone with a chiral catalyst can yield ®-2-amino-2-methylpentan-1-ol. Another method involves the asymmetric hydrogenation of the corresponding imine.
Industrial Production Methods
In industrial settings, the production of ®-2-amino-2-methylpentan-1-ol often involves the use of large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst to achieve the desired reduction. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-amino-2-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are secondary or tertiary amines.
Substitution: The major products are various substituted amines or amides.
Applications De Recherche Scientifique
®-2-amino-2-methylpentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-amino-2-methylpentan-1-ol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-amino-2-methylpentan-1-ol: The enantiomer of ®-2-amino-2-methylpentan-1-ol, with similar but distinct properties.
2-amino-2-methylbutanol: A structurally similar compound with a shorter carbon chain.
2-amino-2-methylhexanol: A structurally similar compound with a longer carbon chain.
Uniqueness
®-2-amino-2-methylpentan-1-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and pharmaceutical development.
Propriétés
Formule moléculaire |
C6H15NO |
|---|---|
Poids moléculaire |
117.19 g/mol |
Nom IUPAC |
(2R)-2-amino-2-methylpentan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-3-4-6(2,7)5-8/h8H,3-5,7H2,1-2H3/t6-/m1/s1 |
Clé InChI |
ATRNFARHWKXXLH-ZCFIWIBFSA-N |
SMILES isomérique |
CCC[C@](C)(CO)N |
SMILES canonique |
CCCC(C)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B11927025.png)

![(3-amino-1-azabicyclo[2.2.2]octan-3-yl) 2,2-diphenylacetate;hydrochloride](/img/structure/B11927036.png)
![N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide](/img/structure/B11927055.png)
![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)

